molecular formula C7H7F3N2O2 B1320128 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006319-37-4

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B1320128
CAS No.: 1006319-37-4
M. Wt: 208.14 g/mol
InChI Key: ZTWFJHAQKMQGDY-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of the propionic acid moiety, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties such as increased lipophilicity and metabolic stability, making it valuable for various applications.

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)5-1-3-12(11-5)4-2-6(13)14/h1,3H,2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWFJHAQKMQGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238471
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-37-4
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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